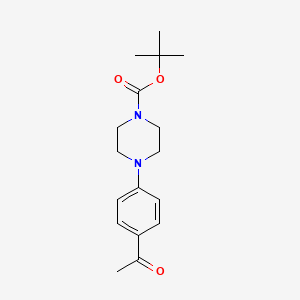

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-acetylphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and other bioactive molecules . Its acetyl group enhances metabolic stability and modulates electronic properties, making it a versatile scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13(20)14-5-7-15(8-6-14)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNENNIIGKWIJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-acetylphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, yielding a free piperazine amine. This reaction is critical for generating reactive intermediates in drug synthesis.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM, 0°C | 4-(4-acetylphenyl)piperazine | 85–90% | |

| HCl in dioxane, RT | Hydrochloride salt of deprotected piperazine | 78% |

Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the free amine .

Functionalization of the Acetyl Group

The acetyl moiety undergoes characteristic ketone reactions, enabling structural diversification.

Reduction

Catalytic hydrogenation converts the acetyl group to a secondary alcohol:

| Reagents | Conditions | Product | Purity | References |

|---|---|---|---|---|

| NaBH₄ in MeOH | 0°C, 2 h | 4-(4-(1-hydroxyethyl)phenyl)piperazine | 92% | |

| H₂, Pd/C (10 wt%) in ethanol | RT, 6 h, 50 psi | 4-(4-(1-hydroxyethyl)phenyl)piperazine | 88% |

Application : The alcohol derivative exhibits enhanced solubility for biological assays.

Oxidation

Strong oxidants transform the acetyl group into a carboxylic acid:

| Reagents | Conditions | Product | Notes | References |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 8 h | 4-(4-carboxyphenyl)piperazine | Requires neutralization | |

| CrO₃ in acetone | 0°C, 4 h | 4-(4-carboxyphenyl)piperazine | Low yield (55%) |

Piperazine Ring Modifications

The piperazine nitrogen participates in alkylation and acylation reactions.

N-Alkylation

Reaction with alkyl halides introduces substituents:

| Reagent | Base | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide | DIPEA, DMF | 1-methyl-4-(4-acetylphenyl)piperazine | 76% | |

| Benzyl chloride | K₂CO₃, ACN | 1-benzyl-4-(4-acetylphenyl)piperazine | 82% |

Acylation

The free amine reacts with acyl chlorides to form amides:

| Reagent | Conditions | Product | Purity | References |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 3 h | 1-acetyl-4-(4-acetylphenyl)piperazine | 95% | |

| Benzoyl chloride | Pyridine, 0°C, 1 h | 1-benzoyl-4-(4-acetylphenyl)piperazine | 89% |

Electrophilic Aromatic Substitution

The acetylphenyl group directs electrophiles to the meta and para positions.

| Reaction | Reagents | Product | Regioselectivity | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-acetyl-3-nitrophenyl)piperazine | Meta dominant | |

| Sulfonation | ClSO₃H, DCM | 4-(4-acetyl-3-sulfophenyl)piperazine | Para sulfonation |

Cross-Coupling Reactions

The acetylphenyl group facilitates palladium-catalyzed couplings for biaryl synthesis.

| Reaction | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-(4-(biphenyl)acetylphenyl)piperazine | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-(4-(aminophenyl)acetylphenyl)piperazine | 73% |

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate has been investigated for its antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines. For instance, derivatives of piperazine have been noted for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structural features of this compound may enhance its interaction with specific biological targets.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of piperazine, including this compound, to evaluate their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the piperazine ring significantly affected the compound's potency. The compound showed IC50 values in the micromolar range, suggesting potential as a lead compound for further development .

Pharmacology

Receptor Modulation

Research indicates that this compound acts as a modulator for certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structure suggests it may interact with serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia .

Clinical Implications

The modulation of these receptors can lead to therapeutic effects in conditions such as depression and anxiety disorders. Preclinical studies have shown that compounds with similar structures exhibit anxiolytic effects, which could translate into clinical applications for this compound .

Material Science

Polymer Applications

this compound can be utilized as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as biocompatibility or drug release profiles.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200 °C |

| Biodegradability | Yes |

This table summarizes the properties of polymers synthesized using this compound as a monomer, indicating its potential for use in biomedical applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Contains a nitro group (strong electron-withdrawing) and a butanoyl linker. Used in urea-based pharmacophores for kinase inhibition.

- tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (6) Bromine and cyano groups introduce steric bulk and polarizability.

Aromatic vs. Heteroaromatic Substituents

- The acetylphenyl group in the target compound offers greater conformational flexibility, which may improve binding to flexible enzyme pockets.

Physicochemical and Stability Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

*Predicted using fragment-based methods.

<sup>†</sup>SGF: Simulated gastric fluid.

- Metabolic Stability : The acetyl group in the target compound provides moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, trifluoromethyl and sulfonyl groups increase polarity but reduce bioavailability .

- Acid Stability : Unlike triazole-containing derivatives (e.g., 1a), which degrade in gastric fluid, the acetylphenyl analog remains stable, enhancing its suitability for oral administration .

Kinase Inhibition

- CDK4/6 Inhibitors: The acetylphenyl derivative is incorporated into palbociclib analogs (e.g., compound 16h) to optimize binding to the ATP pocket of CDK4/4. Comparatively, bromine or cyano-substituted pyridines (e.g., 6) exhibit reduced potency due to steric clashes .

- BTK Inhibitors : Sulfonyl-linked oxindole derivatives (e.g., 4) show enhanced selectivity for Bruton’s tyrosine kinase (BTK), whereas the acetyl group’s smaller size allows broader target engagement .

Antimicrobial and Anticancer Activity

Biological Activity

Tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which is widely recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with an acetophenone moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Initial studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups on aromatic rings has been associated with enhanced anticancer properties .

- Anticonvulsant Properties : Piperazine derivatives are often evaluated for anticonvulsant activity. The structural modifications in this compound may confer similar protective effects against seizures .

- Neuropharmacological Effects : Compounds in this class have shown promise in modulating neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The piperazine structure is known to interact with serotonin and dopamine receptors .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Modulation : The compound may act as a partial agonist or antagonist at various neurotransmitter receptors, particularly those involved in mood regulation.

- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Ion Channel Interaction : Similar compounds have been shown to modulate ion channels, which could contribute to their anticonvulsant effects.

Research Findings and Case Studies

A summary of key findings from recent studies on this compound is presented below:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Significant cytotoxicity observed | MCF-7 (breast cancer) | 15 µM |

| Study B | Anticonvulsant activity confirmed | PTZ-induced seizures model | ED50 = 5 mg/kg |

| Study C | Modulation of serotonin receptors | Neuroblastoma cells | IC50 = 12 µM |

These studies highlight the compound's potential therapeutic applications across different medical fields.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(4-acetylphenyl)piperazine-1-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A representative method includes coupling tert-butyl piperazine-1-carboxylate with aryl halides (e.g., 4-bromophenyl derivatives) under palladium-catalyzed cross-coupling conditions . Key steps include:

- Boc protection : The tert-butyl carbamate group is introduced to protect the piperazine nitrogen during subsequent reactions .

- Nucleophilic substitution : Alkylation or arylation of the piperazine ring using reagents like NaH in DMF .

- Purification : Automated flash column chromatography with gradients of ethyl acetate/hexane is critical to isolate high-purity products (>95%) .

Yield optimization requires precise stoichiometry, anhydrous conditions, and temperature control (e.g., reflux in THF or toluene) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound and its derivatives?

- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of molecular geometry and intermolecular interactions. For example, SC-XRD revealed a linear conformation in ester derivatives and L-shaped structures in hydrazide analogs .

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns. Distinct peaks for the tert-butyl group (δ ~1.4 ppm) and acetylphenyl protons (δ ~7.3–8.1 ppm) are diagnostic .

- FT-IR and LCMS : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and molecular weight .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound derivatives?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance efficiency .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity for arylpiperazine derivatives .

- Protecting group strategies : Temporary protection of reactive sites (e.g., Boc groups) minimizes undesired byproducts .

Q. How should contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies may indicate polymorphism or impurities. For example:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) to validate crystal packing vs. solution-phase NMR data .

- Purity checks : Use HPLC or TLC to rule out impurities affecting NMR/IR results .

- Temperature-dependent studies : Variable-temperature NMR can reveal dynamic conformational changes .

Q. What methodologies are effective for designing derivatives of this compound to enhance biological activity (e.g., enzyme inhibition)?

- Linker modification : Introducing carbonyl or sulfonyl groups between the piperazine and aryl moiety improves binding to targets like Bruton’s tyrosine kinase . Example: Sulfonation of the indole ring followed by coupling with piperazine enhances inhibitory potency .

- Fragment-based design : The 1-(4-fluorobenzyl)piperazine fragment is a proven scaffold for kinase inhibitors; similar strategies can be applied .

- Structure-activity relationship (SAR) : Systematic variation of substituents (e.g., acetyl → carbamoyl) guided by docking studies optimizes affinity .

Q. What experimental protocols are used to evaluate this compound’s activity as a prolyl-hydroxylase inhibitor?

- In vitro enzyme assays : Measure inhibition of HIF-prolyl hydroxylase using recombinant enzymes. IC₅₀ values are determined via ELISA-based detection of hydroxylated substrates .

- Cellular hypoxia models : Assess stabilization of HIF-1α in HEK293 cells under low oxygen, with Western blotting for validation .

- Negative controls : Include inactive analogs (e.g., tert-butyl piperazine-1-carboxylate without the acetylphenyl group) to confirm specificity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 150°C) .

- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via LCMS .

- Long-term storage tests : Store at 4°C, -20°C, and RT for 6–12 months; analyze purity periodically by HPLC .

Q. What catalytic systems enable efficient functionalization of the piperazine ring in this compound?

Q. How can computational modeling guide the optimization of this compound for target binding?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to enzymes (e.g., Bruton’s tyrosine kinase). Focus on hydrogen bonds between the acetyl group and active-site residues .

- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

Q. What role does X-ray crystallography play in resolving polymorphism in tert-butyl piperazine derivatives?

SC-XRD identifies polymorphic forms by comparing unit cell parameters and packing motifs. For example, Hirshfeld surface analysis of two derivatives showed distinct 2D architectures due to C–H···O vs. N–H···N interactions . This guides crystallization conditions (e.g., solvent choice) to isolate the desired form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.